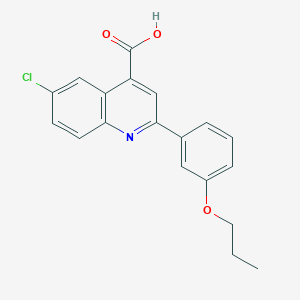

6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline carboxylic acid derivatives often involves multi-step reactions with careful control of conditions to ensure the formation of the desired product. For example, the synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2-f]quinoline-8-carboxylic Acid involved the interaction of an amino-quinoline ester with chloral hydrate and hydroxylamine hydrochloride, followed by treatment with concentrated sulfuric acid . This suggests that the synthesis of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid might also require a multi-step process, possibly involving chlorination and functional group transformations.

Molecular Structure Analysis

Quinoline carboxylic acids and their derivatives exhibit a range of molecular structures, as evidenced by the crystal structure of chlorotriphenyl(quinolinium-2-carboxylato)tin(IV) monohydrate, which shows a five-coordinate tin(IV) atom in a trigonal bipyramidal geometry . The molecular structure of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid would likely be influenced by the presence of the chloro and propoxy substituents, which could affect the overall geometry and electronic distribution.

Chemical Reactions Analysis

Quinoline carboxylic acids can participate in various chemical reactions, including the formation of hydrogen-bonded structures with other compounds, as seen in the isomeric compounds of quinoline with chloro- and nitro-substituted benzoic acids . The presence of the carboxylic acid group in 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid suggests that it could also form hydrogen bonds and potentially engage in reactions that produce fluorescent derivatives, as seen with other carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline carboxylic acids are influenced by their molecular structure and substituents. For instance, the spectroscopic investigation of 4-chlorophenyl quinoline-2-carboxylate revealed insights into its vibrational wavenumbers and geometrical parameters . Similarly, the electrochemical properties of quinoline carboxylic acids, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-7-(N-piperazinyl)-4-oxo-3-quinoline carboxylic acid, have been studied, suggesting that the electrochemical behavior of 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid could be of interest as well .

Applications De Recherche Scientifique

Novel Heterocyclic Derivatives Synthesis

Research into the synthesis of novel heterocyclic derivatives often explores compounds related to 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid. For instance, studies have developed new methods for synthesizing thieno[3,2-b]quinolines and thieno[3,2-d][1,3]thiazoles from related carboxylic acids, showcasing the potential of such quinoline derivatives in creating pharmacologically active compounds with diverse applications (Datoussaid et al., 2012).

Anticancer Activity

Another significant application is in the synthesis of quinoline-4-carboxylic acid derivatives for anticancer research. Studies have demonstrated that amino- and fluoro-substituted derivatives exhibit potent cytotoxic activity against various carcinoma cell lines. This includes inducing apoptotic DNA fragmentation in cells, suggesting that these compounds could serve as promising leads for novel anticancer agents (Bhatt et al., 2015).

Antibacterial Applications

Compounds structurally related to 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid have been synthesized and tested for antibacterial activity. A study focusing on thieno[2,3-b]quinoline-2-carboxylic acids and their derivatives found these compounds to possess significant antibacterial properties, demonstrating the potential of quinoline derivatives in developing new antibacterial drugs (Raghavendra et al., 2006).

Photophysical Studies

Research into the photophysical properties of azole-quinoline-based fluorophores, derived from compounds similar to 6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid, has shown that these compounds exhibit dual emissions. Such studies contribute to the understanding of how these derivatives can be utilized in the design of new materials for optical applications, including fluorescent markers in biological imaging (Padalkar & Sekar, 2014).

Medicinal Chemistry Development

The facile synthesis of structurally new quinoline derivatives, including efforts to create (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives, illustrates the versatility and potential of such compounds in medicinal chemistry. These efforts highlight the ongoing search for compounds with improved pharmacological profiles for the development of new therapeutics (Li, Wang, & Zou, 2017).

Propriétés

IUPAC Name |

6-chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-2-8-24-14-5-3-4-12(9-14)18-11-16(19(22)23)15-10-13(20)6-7-17(15)21-18/h3-7,9-11H,2,8H2,1H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDVLYFIKIQYBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601204148 |

Source

|

| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-propoxyphenyl)quinoline-4-carboxylic acid | |

CAS RN |

932796-26-4 |

Source

|

| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=932796-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-(3-propoxyphenyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601204148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![6-bromo-7-nitro-1H-benzo[d]imidazole](/img/structure/B1326512.png)